Lipophilicity Advantage: Consensus LogP of 1.94 for Benzyl 2-(3-oxocyclobutyl)acetate Compared to 3-Oxocyclobutyl Acetate
Benzyl 2-(3-oxocyclobutyl)acetate exhibits a consensus LogP of 1.94, derived from five computational models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This is substantially higher than the XLogP3 of -0.4 reported for 3-oxocyclobutyl acetate, the simpler, non-benzylated analog [1]. The increased lipophilicity, driven by the benzyl ester, enhances solubility in organic solvents and facilitates extraction and chromatography during multi-step syntheses [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP: 1.94 |
| Comparator Or Baseline | 3-Oxocyclobutyl acetate: XLogP3 -0.4 |
| Quantified Difference | ~2.34 LogP units higher |
| Conditions | Computational predictions; Target compound from Bidepharm data (average of five algorithms); Comparator from PubChem (XLogP3). |
Why This Matters
Higher LogP translates to improved organic phase partitioning and easier purification, which is critical for researchers scaling up intermediate synthesis.
- [1] PubChem. (3-Oxocyclobutyl) acetate (CAS 63930-59-6). Computed Descriptors: XLogP3 -0.4. View Source
- [2] Kuujia. Benzyl 2-(3-oxocyclobutyl)acetate (CAS 1823317-05-0). Description: benzyl ester enhances solubility in organic solvents, facilitating reactions under mild conditions. View Source
